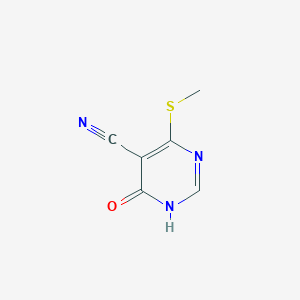

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTYZNCJKPMHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467589 | |

| Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16071-28-6 | |

| Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Procedure and Mechanism

A mixture of ethyl cyanoacetate (5.7 g, 50 mmol), thiourea (3.8 g, 50 mmol), and an aldehyde (50 mmol) in absolute ethanol is refluxed with potassium carbonate (6.9 g, 50 mmol) as a base. The reaction mechanism involves:

-

Knoevenagel condensation : Aldehyde and ethyl cyanoacetate form an α,β-unsaturated nitrile.

-

Nucleophilic attack : Thiourea attacks the nitrile carbon, followed by cyclization to yield 6-oxo-4-aryl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile.

-

Methylation : The thiol group is alkylated using methyl iodide (5.68 g, 40 mmol) in DMF with potassium carbonate (5.52 g, 40 mmol) at room temperature.

Optimization and Yields

-

Solvent : Ethanol is preferred for cyclocondensation, while DMF facilitates methylation.

-

Catalyst : Potassium carbonate enhances reaction efficiency by deprotonating intermediates.

-

Yield : The methylation step typically achieves 70–85% yield after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclocondensation step, reducing reaction times from hours to minutes.

Procedure

A mixture of ethyl cyanoacetate, thiourea, and aldehyde is irradiated at 600 W for 10–15 minutes in a solvent-free system. Post-irradiation, the crude product is methylated as described in Section 1.1.

Advantages

Alternative Routes Using Malononitrile

Malononitrile serves as a starting material in eco-friendly protocols, avoiding the use of ethanol.

Three-Component Reaction

Malononitrile, urea, and aldehydes react in the presence of NHCl under reflux (90°C, 4 hours) to form 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitriles. Subsequent methylation introduces the methylsulfanyl group.

Key Features

Comparative Analysis of Methods

Structural Confirmation and Characterization

Post-synthesis, the compound is characterized via:

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibits promising pharmacological activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anticancer Properties: Research indicates that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapeutics .

Materials Science

The compound's unique chemical structure allows for its incorporation into polymer matrices and nanomaterials:

- Polymer Composites: It can be used as a building block in synthesizing polymers with enhanced thermal and mechanical properties, which are valuable in the production of advanced materials .

Agricultural Chemistry

In agriculture, compounds similar to 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been explored for their potential as:

- Pesticides and Herbicides: Its derivatives may exhibit herbicidal activity against specific weed species, contributing to sustainable agricultural practices .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Pyrimidine-5-carbonitrile derivatives differ primarily in substituents at positions 2 and 4, which significantly alter their physical and chemical properties:

Key Observations :

- Melting Points : The target compound’s high melting point (300°C) suggests stronger intermolecular forces compared to benzylthio derivatives (e.g., 186–245°C) .

- Spectral Trends : All compounds exhibit consistent IR and NMR signals for NH, C=O, and CN groups, confirming structural integrity.

Anticancer Potential

- The target compound’s methylsulfanyl group enables selective chlorination to form intermediates for PI3K/AKT pathway inhibitors .

- In contrast, benzylthio derivatives (e.g., 4i–4l) lack reported anticancer activity but show antimicrobial properties .

Antimicrobial and Antiviral Activity

- SARS-CoV-3CLpro Inhibition : A nitrobenzylthio analogue (4) exhibited IC₅₀ = 6.1 µM, attributed to the electron-withdrawing nitro group enhancing binding .

- Antibacterial Activity: Chromenone-containing derivatives (e.g., 4c, 4h) demonstrated EC₅₀ values of 14.7–15.5 µg/mL against Xanthomonas and Ralstonia species, likely due to extended conjugation from the chromenone moiety .

- Indolyl Derivatives : Compounds with indole rings (e.g., compound 7) showed 71.14% anti-inflammatory inhibition and MIC = 12.5 µg/mL against bacterial/fungal strains .

Structural and Electronic Effects

- Benzylthio (-SBn): Enhances lipophilicity and may improve membrane permeability .

- Position 4 Substituents :

- Aryl Groups : Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) increase resonance stability, whereas electron-withdrawing groups (e.g., 4-bromophenyl) enhance electrophilicity .

Biologische Aktivität

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, also known by its CAS number 16071-28-6, is a compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data tables and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 167.19 g/mol

- CAS Number : 16071-28-6

Structure

The structural formula of 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile features a pyrimidine ring with a methylthio group and a cyano group that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds derived from the pyrimidine structure exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC Values :

- MCF-7: IC = 15.3 µM

- A549: IC = 22.7 µM

- HepG2: IC = 17.5 µM

These results suggest that 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile demonstrates promising cytotoxic effects against these cancer cell lines, indicating potential for further development as an anticancer agent .

Comparative Efficacy Table

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4-(Methylsulfanyl)-6-oxo | MCF-7 | 15.3 |

| A549 | 22.7 | |

| HepG2 | 17.5 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, with findings suggesting it possesses bacteriostatic properties against various pathogens:

- Tested Pathogens :

- Escherichia coli

- Staphylococcus aureus

Research indicates that derivatives of pyrimidine compounds can show significant activity against these bacteria. For example, certain analogs have demonstrated effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

Antiviral Activity

Emerging studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound:

- Viruses Tested : Zika Virus (ZIKV), Dengue Virus (DENV)

- EC Values:

- ZIKV: EC = 2.4 µM

- DENV: EC = 1.4 µM

These findings suggest that the compound may inhibit viral replication effectively, providing a basis for further exploration in antiviral drug development .

Antiviral Efficacy Table

| Virus | EC (µM) |

|---|---|

| ZIKV | 2.4 |

| DENV | 1.4 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : A common route involves alkylation of 2-thioxopyrimidine precursors with methyl iodide or bromoalkanes in polar aprotic solvents like DMF, using potassium carbonate as a base. For example, reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 1-bromo-2-methoxyethane in DMF yields 43% product after 12 hours at room temperature . Optimization strategies include:

- Solvent Choice : DMF enhances nucleophilic substitution efficiency due to its high polarity.

- Temperature Control : Prolonged stirring at room temperature minimizes side reactions.

- Workup : Precipitation in cold water improves purity.

- Table :

| Reactant | Solvent | Base | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| 2-thioxopyrimidine derivative | DMF | K₂CO₃ | 12 | 43% |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ ~13.55 ppm (NH proton in DMSO-d₆) and δ 115.55 ppm (CN carbon) .

- IR : Strong absorption at ~2195 cm⁻¹ (C≡N stretch) and ~1649 cm⁻¹ (C=O) .

- X-ray Crystallography : Resolves planar geometry of the pyrimidine ring and intermolecular N–H⋯O hydrogen bonding in the crystal lattice .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence intermolecular interactions in crystallographic studies?

- Methodological Answer : Substituents like methylthio or methoxy groups affect packing via steric and electronic effects. For example:

- Hydrogen Bonding : The NH group participates in centrosymmetric dimer formation via N–H⋯O bonds, as seen in X-ray structures .

- Steric Effects : Bulky substituents (e.g., 2-methylpropyl) reduce packing efficiency, increasing unit cell volume (e.g., V = 698.14 ų ).

- Table :

| Substituent | Intermolecular Interaction | Unit Cell Volume (ų) | Reference |

|---|---|---|---|

| 2-Methoxyethylsulfanyl | N–H⋯O dimer | 698.14 | |

| 4-Methoxyphenyl | π-π stacking | Not reported |

Q. How can contradictory elemental analysis data (e.g., C/H/N percentages) be resolved during compound characterization?

- Methodological Answer : Discrepancies between calculated and observed values (e.g., C: 57.13% vs. 57.24% ) may arise from:

- Sample Purity : Recrystallization from ethanol/water mixtures improves homogeneity .

- Instrument Calibration : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis.

- Hydration/Solvent Traces : TGA (thermogravimetric analysis) can detect residual solvents.

Q. What mechanistic insights explain the regioselectivity of alkylation in pyrimidine derivatives?

- Methodological Answer : Alkylation at the sulfur atom (vs. nitrogen) is favored due to:

- Nucleophilicity : Thiolate ions (from deprotonation by K₂CO₃) are stronger nucleophiles than pyrimidine NH groups .

- Steric Accessibility : Less hindered sulfur sites facilitate attack on alkyl halides (e.g., 1-bromo-2-methoxyethane) .

Data Contradiction Analysis

Q. Why do melting points vary significantly among structurally similar derivatives (e.g., 300°C vs. 113–115°C)?

- Methodological Answer : Melting points depend on:

- Crystallinity : Derivatives with hydrogen-bonded dimers (e.g., N–H⋯O) exhibit higher melting points .

- Substituent Polarity : Methoxy groups increase polarity and intermolecular forces vs. nonpolar alkyl chains .

- Table :

| Derivative | Melting Point (°C) | Key Feature | Reference |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-substituted derivative | 300 | High crystallinity | |

| 2-Methoxyethylsulfanyl derivative | 113–115 | Flexible side chain |

Experimental Design Considerations

Q. What strategies mitigate side reactions during nucleophilic substitution in pyrimidine synthesis?

- Methodological Answer :

- Controlled Stoichiometry : Use 1:1 molar ratios of thiolate and alkyl halide to avoid over-alkylation .

- Inert Atmosphere : Nitrogen purging prevents oxidation of thiol intermediates.

- Monitoring Tools : TLC or in-situ IR tracks reaction progress (e.g., disappearance of S–H stretches at ~2550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.